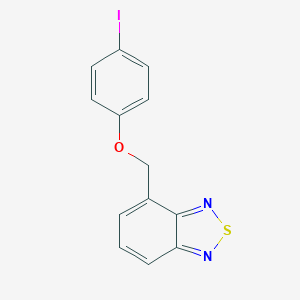![molecular formula C24H21N5O2S2 B299540 N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)
N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to possess several biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in the disease process. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to possess antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is its broad-spectrum activity against various diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
In conclusion, N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is a promising compound with several potential therapeutic applications. Its broad-spectrum activity against various diseases makes it a promising candidate for drug development. However, further studies are needed to optimize its synthesis, elucidate its mechanism of action, and study its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine involves a multistep process. The first step involves the reaction of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxyphenylthiourea. The second step involves the reaction of the obtained 4-ethoxyphenylthiourea with 2-bromoacetic acid to form 4-ethoxyphenylthioacetic acid. The third step involves the reaction of 4-ethoxyphenylthioacetic acid with 2-amino-4-(furan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol to form the desired compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.
Propiedades
Fórmula molecular |
C24H21N5O2S2 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H21N5O2S2/c1-2-30-20-12-10-17(11-13-20)25-23-26-18(15-32-23)16-33-24-28-27-22(21-9-6-14-31-21)29(24)19-7-4-3-5-8-19/h3-15H,2,16H2,1H3,(H,25,26) |
Clave InChI |
TWWCJHPWFSCAHN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
